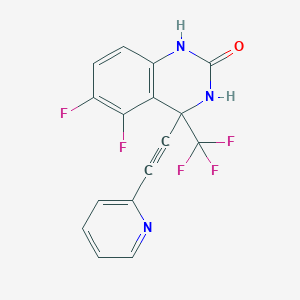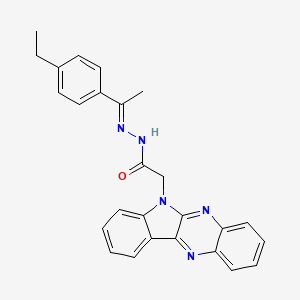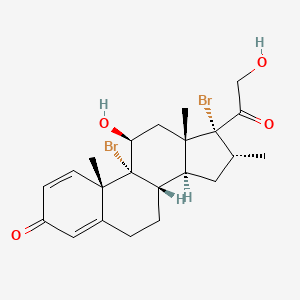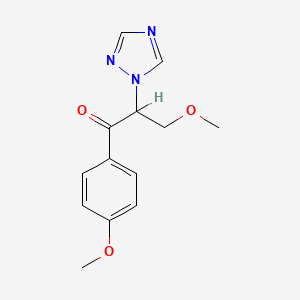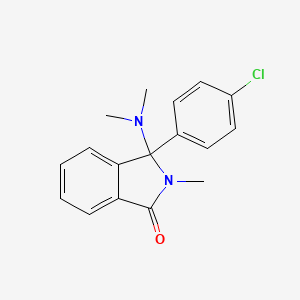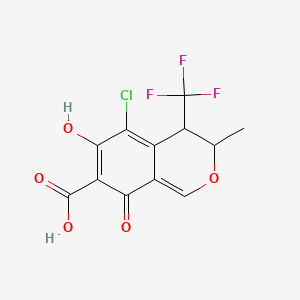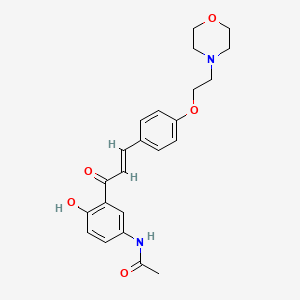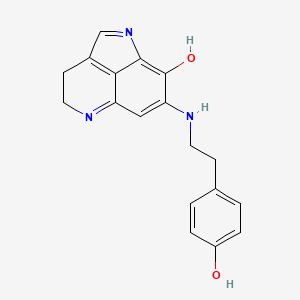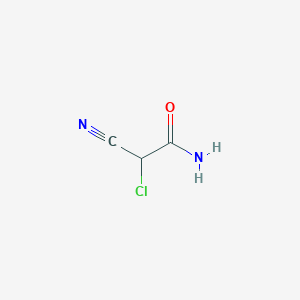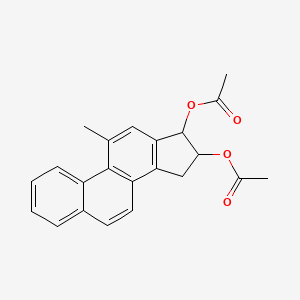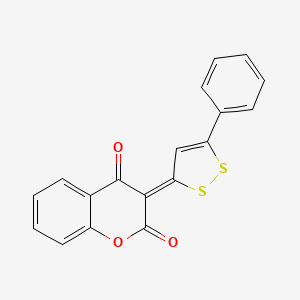
(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione typically involves multi-step organic reactions. One common method might include the condensation of a chromene derivative with a dithiol compound under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antioxidant, or anticancer properties. Researchers might study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them promising for treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(5-Phenyl-3H-1,2-dithiol-3-ylidene)-2H-chromene-2,4(3H)-dione: A similar compound with slight variations in the substituents or functional groups.
Chromene derivatives: Compounds with the chromene core structure but different substituents.
Dithiol derivatives: Compounds containing the dithiol moiety with various other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the chromene and dithiol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63520-86-5 |
|---|---|
Molecular Formula |
C18H10O3S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(3Z)-3-(5-phenyldithiol-3-ylidene)chromene-2,4-dione |
InChI |
InChI=1S/C18H10O3S2/c19-17-12-8-4-5-9-13(12)21-18(20)16(17)15-10-14(22-23-15)11-6-2-1-3-7-11/h1-10H/b16-15- |
InChI Key |
QEGUSOMWJVEWSI-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/3\C(=O)C4=CC=CC=C4OC3=O)/SS2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=O)C4=CC=CC=C4OC3=O)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


